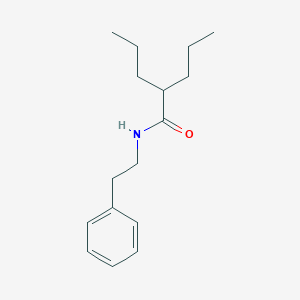

N-(2-phenylethyl)-2-propylpentanamide

Beschreibung

N-(2-phenylethyl)-2-propylpentanamide (CAS: 2936-17-6) is an amide derivative with the molecular formula C₁₆H₂₅NO and a molar mass of 247.38 g/mol . Its structure comprises a pentanamide backbone substituted with a 2-propyl group and a 2-phenylethylamine moiety.

Eigenschaften

Molekularformel |

C16H25NO |

|---|---|

Molekulargewicht |

247.38 g/mol |

IUPAC-Name |

N-(2-phenylethyl)-2-propylpentanamide |

InChI |

InChI=1S/C16H25NO/c1-3-8-15(9-4-2)16(18)17-13-12-14-10-6-5-7-11-14/h5-7,10-11,15H,3-4,8-9,12-13H2,1-2H3,(H,17,18) |

InChI-Schlüssel |

YUULYNUNKFUCPL-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C(=O)NCCC1=CC=CC=C1 |

Kanonische SMILES |

CCCC(CCC)C(=O)NCCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

The following analysis compares N-(2-phenylethyl)-2-propylpentanamide with structurally or functionally related compounds, emphasizing molecular features, pharmacological targets, and biological activity.

Structural and Pharmacological Comparison

Table 1: Key Properties of this compound and Analogs

*HDACi: Histone deacetylase inhibitor

Structural Analysis and Activity

HO-AAVPA (N-(2-hydroxyphenyl)-2-propylpentanamide): Structural Difference: Replaces the phenylethyl group with a hydroxyphenyl moiety. This compound exhibits HDAC inhibitory activity with IC₅₀ values in the μM range, significantly more potent than VPA (IC₅₀ in mM range) . Therapeutic Use: Demonstrates efficacy against triple-negative breast cancer cells .

Fentanyl Analogs (e.g., R 31 833, 4F-iBF) :

- Structural Difference : Incorporate a piperidine ring and aromatic substitutions (e.g., fluorophenyl).

- Impact : The piperidine ring is critical for binding to μ-opioid receptors, enabling ultra-high analgesic potency (e.g., R 31 833 is 10,031× more potent than morphine ) .

- Safety Profile : These compounds exhibit high safety margins (LD₅₀/ED₅₀ >25,000) but carry risks of respiratory depression due to opioid activity .

N-(bicyclo[1.1.1]pentan-1-yl)-2-propylpentanamide (20b): Structural Difference: Features a rigid bicyclic core instead of a linear chain.

Pharmacokinetic and Toxicological Considerations

- HO-AAVPA : Designed to mitigate VPA-associated hepatotoxicity. Preclinical studies show improved binding to human serum albumin (HSA), suggesting favorable distribution .

- Fentanyl Analogs : Rapid onset and short duration (e.g., R 30 730 acts within minutes but lasts <1 hour), making them suitable for acute pain management .

- This compound : The phenylethyl group likely increases lipophilicity compared to HO-AAVPA, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.